molecular formula C22H15F3N2O3 B4984277 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4984277
M. Wt: 412.4 g/mol
InChI Key: KAGGLTLAVAOCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFR plays a crucial role in cell growth, differentiation, and survival, making it an attractive target for cancer therapy.

Mechanism of Action

2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide targets the ATP-binding site of FGFR, thereby inhibiting its tyrosine kinase activity. This results in the inhibition of downstream signaling pathways that are crucial for cell growth and survival. Specifically, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the phosphorylation of FGFR1, FGFR2, and FGFR3, leading to the inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.
Biochemical and Physiological Effects:
2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and antifibrotic effects, making it a potential therapeutic agent for other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for FGFR, which reduces the risk of off-target effects. Additionally, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of using 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to study its efficacy in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to study its potential as a therapeutic agent for other diseases, such as fibrosis and Alzheimer's disease. Additionally, further studies are needed to optimize the synthesis of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide and improve its solubility.

Synthesis Methods

The synthesis of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the preparation of intermediate compounds. The starting material for the synthesis is 2-furoic acid, which is converted to 2-furoyl chloride. The 2-furoyl chloride is then reacted with 1H-indole-3-carboxaldehyde to form 2-[3-(2-furoyl)-1H-indol-1-yl]acetaldehyde. This intermediate is then reacted with N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Furthermore, 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective in inhibiting tumor growth in vivo in mouse models of cancer. 2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential as a therapeutic agent for other diseases, such as pulmonary fibrosis and Alzheimer's disease.

properties

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c23-22(24,25)14-5-3-6-15(11-14)26-20(28)13-27-12-17(16-7-1-2-8-18(16)27)21(29)19-9-4-10-30-19/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGGLTLAVAOCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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